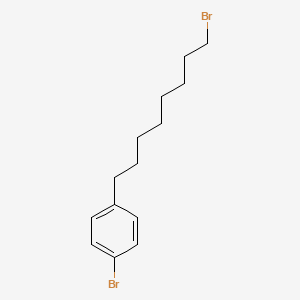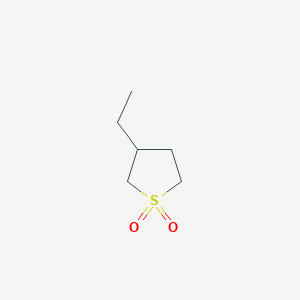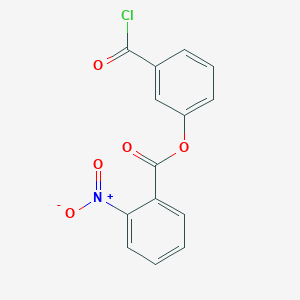
2-Cyanophenyl (2-chloroethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanophenyl (2-chloroethyl)carbamate is an organic compound with the molecular formula C10H9ClN2O2 It is a member of the carbamate family, which are esters of carbamic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanophenyl (2-chloroethyl)carbamate typically involves the reaction of 2-cyanophenol with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Cyanophenol+2-Chloroethyl isocyanate→2-Cyanophenyl (2-chloroethyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and quality control to ensure the product meets industry standards.
化学反应分析
Types of Reactions
2-Cyanophenyl (2-chloroethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
2-Cyanophenyl (2-chloroethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of 2-Cyanophenyl (2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 2-Chloroethyl N-(2-ethylphenyl)carbamate
- 2-Chloroethyl N-(2,6-diethylphenyl)carbamate
- 2-Chloroethyl N-(2-chlorophenyl)carbamate
Uniqueness
2-Cyanophenyl (2-chloroethyl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications.
属性
CAS 编号 |
88220-37-5 |
|---|---|
分子式 |
C10H9ClN2O2 |
分子量 |
224.64 g/mol |
IUPAC 名称 |
(2-cyanophenyl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-6-13-10(14)15-9-4-2-1-3-8(9)7-12/h1-4H,5-6H2,(H,13,14) |
InChI 键 |
PNGVIKZULXHCHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)OC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)



![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)


![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
